(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone
CAS No.: 30148-26-6
VCID: VC7965990
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone, with the CAS number 30148-26-6, is a synthetic organic compound used primarily in research settings. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry. Characterization TechniquesCharacterization of such compounds often involves spectroscopic methods like IR, NMR, and mass spectrometry to confirm the structure and purity. Potential Applications
Suppliers and Availability(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone is available from several suppliers, including those listed on platforms like Echemi, which emphasizes verifying supplier accuracy . Future DirectionsFurther research is needed to explore the biological activities and potential therapeutic applications of this compound. Additionally, detailed synthesis protocols and characterization data would enhance its utility in scientific investigations. References: SCBT. (2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone. RSC Publishing. Synthesis, characterization and tumor inhibitory activity of a novel Pd(ii) complex derived from methanethiol-bridged (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone. Echemi. (2-CHLORO-PHENYL)-(1-METHYL-1H-IMIDAZOL-2-YL)-METHANONE. PubChem. 1H-imidazol-2-yl(phenyl)methanol. Echemi. Suppliers of (2-CHLORO-PHENYL)-(1-METHYL-1H-IMIDAZOL-2-YL)-METHANONE. |
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CAS No. | 30148-26-6 |
Product Name | (2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone |
Molecular Formula | C11H9ClN2O |
Molecular Weight | 220.65 g/mol |
IUPAC Name | (2-chlorophenyl)-(1-methylimidazol-2-yl)methanone |
Standard InChI | InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |
Standard InChIKey | XUOHNXMVWFHIDF-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |
Canonical SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |
Solubility | 33.1 [ug/mL] |
PubChem Compound | 5011391 |
Last Modified | Aug 19 2023 |
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